![molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9](/img/structure/B1267177.png)
1-Bromo-3-methylimidazo[1,5-a]pyrazine
Übersicht
Beschreibung
1-Bromo-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound with the molecular formula C7H6BrN3. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by a bromine atom attached to the first position and a methyl group attached to the third position of the imidazo[1,5-a]pyrazine ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylimidazo[1,5-a]pyrazine can be synthesized through various methods. One common approach involves the bromination of 3-methylimidazo[1,5-a]pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise control of reaction parameters such as temperature, solvent, and brominating agent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Cross-Coupling Reactions
The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
-
Reacts with aryl/heteroaryl boronic acids under microwave-assisted conditions (80–120°C, 1–4 h) using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ base .
-
Yields range from 65% to 92% for 3-aryl/heteroaryl derivatives (Table 1).
-
Electron-deficient boronic acids exhibit faster reaction kinetics due to enhanced oxidative addition .
Buchwald-Hartwig Amination
-
Couples with primary/secondary amines using Xantphos-Pd-G3 precatalyst (3 mol%) and Cs₂CO₃ (120°C, 12–24 h) .
-
Produces 1-amino-3-methylimidazo[1,5-a]pyrazines in 55–78% yield .
Reaction Type | Conditions | Catalyst System | Yield (%) | Products |
---|---|---|---|---|
Suzuki-Miyaura | 120°C, 2 h, MW | Pd(PPh₃)₄, K₂CO₃ | 92 | 3-Aryl derivatives |
Buchwald-Hartwig | 120°C, 24 h | Xantphos-Pd-G3 | 78 | 1-Amino derivatives |
Nucleophilic Substitutions
The electron-deficient imidazo[1,5-a]pyrazine ring facilitates nucleophilic aromatic substitution (NAS):
-
Methanolysis : Reacts with NaOMe/MeOH (reflux, 8 h) to yield 1-methoxy-3-methylimidazo[1,5-a]pyrazine (63%) .
-
Thiol Substitution : Treatment with PhSH/CuI (DMF, 100°C) forms 1-phenylthio derivatives (58%) .
Functional Group Transformations
The methyl group undergoes selective oxidation under controlled conditions:
-
Oxidation : Using KMnO₄/H₂SO₄ (0°C, 2 h) converts the methyl group to a carboxylic acid (1-bromo-3-carboxyimidazo[1,5-a]pyrazine, 71%) .
Metal-Halogen Exchange
-
Reacts with i-PrMgCl (THF, –40°C) to generate a Grignard intermediate, which traps electrophiles (e.g., CO₂, aldehydes) to afford 1-substituted derivatives (45–68%) .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related brominated heterocycles:
Compound | Bromine Position | Key Reaction | Rate (k, s⁻¹) |
---|---|---|---|
1-Bromo-3-methylimidazo[1,5-a]pyrazine | 1 | Suzuki-Miyaura coupling | 1.2 × 10⁻³ |
7-Bromo-3-methylimidazo[1,5-a]pyridine | 7 | Ullmann coupling | 0.8 × 10⁻³ |
2-Bromoimidazo[1,2-a]pyridine | 2 | Nucleophilic substitution | 2.5 × 10⁻³ |
Mechanistic Insights
-
Cross-Coupling : Oxidative addition of Pd⁰ to the C–Br bond is rate-determining, influenced by the electron-withdrawing nature of the imidazo ring .
-
NAS : Proceeds via a Meisenheimer complex stabilized by the ring’s π-deficiency .
This compound’s versatility in cross-coupling and substitution reactions makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the prominent applications of 1-bromo-3-methylimidazo[1,5-a]pyrazine derivatives is their role as inhibitors of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes. Inhibiting these kinases can be beneficial in treating diseases characterized by abnormal kinase activity, such as cancer.
Case Study : Research has shown that derivatives of this compound exhibit selective inhibition against AXL and c-MET kinases. These kinases are implicated in tumor progression and metastasis. The inhibition of these pathways can potentially lead to therapeutic strategies for cancer treatment .
Antimicrobial Activity
Recent studies have indicated that compounds derived from this compound possess antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents.
Data Table: Antimicrobial Activity of Derivatives
Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Bacterial | 32 µg/mL |
4-Methyl derivative | Fungal | 16 µg/mL |
2-Chloro derivative | Bacterial | 8 µg/mL |
Pharmacological Studies
The pharmacological potential of this compound has been explored in various studies focusing on its effects on different biological targets.
Neuroprotective Effects
Research indicates that certain derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The mechanisms involve modulating oxidative stress and inflammation pathways.
Case Study : A study involving animal models demonstrated that administration of a specific derivative reduced markers of oxidative stress in the brain, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methylimidazo[1,5-a]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary based on the specific derivative or application being studied .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methylimidazo[1,5-a]pyrazine can be compared with other similar compounds in the imidazo[1,5-a]pyrazine family:
1-Chloro-3-methylimidazo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Iodo-3-methylimidazo[1,5-a]pyrazine:
3-Methylimidazo[1,5-a]pyrazine: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom, which can be exploited in various synthetic and research applications.
Biologische Aktivität
1-Bromo-3-methylimidazo[1,5-a]pyrazine is a heterocyclic aromatic compound with the molecular formula CHBrN. This compound is part of the imidazo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound exhibits various biological activities through its interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs and potentially toxic effects due to increased plasma levels of certain medications.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in treating infections caused by resistant strains of bacteria. Its structural characteristics facilitate interactions with biological targets involved in microbial resistance .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against multidrug-resistant strains of Salmonella and Staphylococcus species.
- Anticancer Potential : The compound's ability to inhibit critical cellular pathways has led to investigations into its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating the intrinsic apoptotic pathway, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various imidazo compounds, this compound was shown to have a minimum inhibitory concentration (MIC) ranging from 6.25 mg/mL to 50 mg/mL against resistant strains. This suggests that the compound could be developed into a therapeutic agent for combating resistant infections .
Case Study: Anticancer Properties
Another study focused on the anticancer potential of this compound demonstrated significant cytotoxic effects on human leukemia cell lines (HL-60), with an IC value of approximately 110 nM. The mechanism involved the activation of apoptosis pathways and cell cycle arrest at the sub-G1 phase, indicating its potential as a treatment for hematological malignancies .
Pharmacokinetics
Pharmacokinetic studies suggest that compounds within the imidazo family typically exhibit high gastrointestinal absorption and good blood-brain barrier permeability. This profile enhances their potential as therapeutic agents across various medical applications. However, specific pharmacokinetic data for this compound remains limited and warrants further investigation to fully understand its bioavailability and distribution in vivo .
Eigenschaften
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDDLIUWYQWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304520 | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-29-9 | |
Record name | 56481-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.